molecular formula C7H8Cl2N4O2 B8314935 4,6-dichloro-2-ethoxycarbonylmethylamino-S-triazine

4,6-dichloro-2-ethoxycarbonylmethylamino-S-triazine

Cat. No.: B8314935
M. Wt: 251.07 g/mol
InChI Key: PMRPNUQSWQLRGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-dichloro-2-ethoxycarbonylmethylamino-S-triazine is a useful research compound. Its molecular formula is C7H8Cl2N4O2 and its molecular weight is 251.07 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H8Cl2N4O2

Molecular Weight

251.07 g/mol

IUPAC Name

ethyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]acetate

InChI

InChI=1S/C7H8Cl2N4O2/c1-2-15-4(14)3-10-7-12-5(8)11-6(9)13-7/h2-3H2,1H3,(H,10,11,12,13)

InChI Key

PMRPNUQSWQLRGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=NC(=NC(=N1)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 10 g of ice water was added 1.84 g of cyanuric chloride dissolved in 50 ml of acetone. To this solution kept at an internal temperature of 0° to 5° C. under stirring were added 1.68 g of sodium bicarbonate and 1.40 g of glycine ethylester hydrochloride and the mixture was stirred at said temperature for 30 minutes. The reaction product was extracted with ethyl acetate and dried with sodium sulfate. Then, ethyl acetate was distilled out and separated crystal was recrystallized from cyclohexane to obtain 1.3 g of 4,6-dichloro-2-ethoxycarbonylmethylamino-S-triazine which had a melting point of 89° to 90.5° C.
[Compound]
Name
ice water
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

36.9 g of cyanuric chloride, 27.9 g of ethyl glycinate hydrochloride and 33.6 g of sodium bicarbonate were heated under reflux in 200 ml of dioxane for 30 minutes. At the end of this time, the dioxane was removed by distillation under reduced pressure, and a mixture of ethyl acetate and water was added to the resulting residue, after which the mixture was shaken.
Quantity
36.9 g
Type
reactant
Reaction Step One
Quantity
27.9 g
Type
reactant
Reaction Step One
Quantity
33.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

36.9 g of cyanuric chloride, 27.9 g of ethyl glycinate hydrochloride and 33.6 g of sodium bicarbonate were heated under reflux in 200 ml of dioxanefor 30 minutes. At the end of this time, the dioxane was removed by distillation under reduced pressure, and a mixture of ethyl acetate and water was added to the resulting residue, after which the mixture was shaken. The ethyl acetate layer was separated, dried and concentrated by evaporation under reduced pressure, and the resulting residue was recrystallized from a mixture of hexane and ethyl acetate, to yield 45.0 gof the title compound as crystals melting at 82° to 87° C.
Quantity
36.9 g
Type
reactant
Reaction Step One
Quantity
27.9 g
Type
reactant
Reaction Step One
Quantity
33.6 g
Type
reactant
Reaction Step One

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